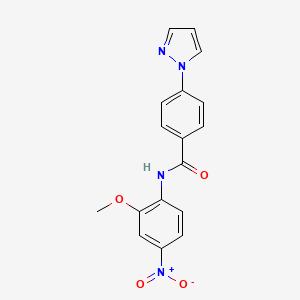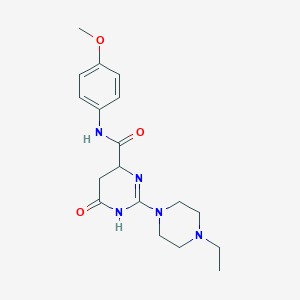![molecular formula C16H15N3O2 B4235590 N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B4235590.png)
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide
Descripción general
Descripción
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide (abbreviated as OPA-15406) is a novel small molecule compound that has gained significant attention in recent years due to its potential therapeutic applications. OPA-15406 has been found to have a range of biochemical and physiological effects that make it a promising candidate for various research applications.
Aplicaciones Científicas De Investigación
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been found to have a range of scientific research applications. One of the most promising applications is in the field of neuroscience. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been found to act as a positive allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7), which is a G protein-coupled receptor that is involved in regulating neurotransmitter release in the brain. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to enhance the activity of mGluR7, which can lead to a range of potential therapeutic applications for neurological disorders such as anxiety, depression, and schizophrenia.
Mecanismo De Acción
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide acts as a positive allosteric modulator of mGluR7. Allosteric modulation is a type of regulation of protein activity in which a molecule binds to a site on the protein that is distinct from the active site and alters the protein's activity. In the case of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide, it binds to a site on mGluR7 that enhances the receptor's activity. This leads to an increase in the release of inhibitory neurotransmitters such as gamma-aminobutyric acid (GABA), which can have a calming effect on the brain.
Biochemical and Physiological Effects
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been found to have a range of biochemical and physiological effects. In addition to enhancing the activity of mGluR7, N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has been shown to increase the release of GABA in the brain, which can have a calming effect. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide has also been found to reduce the release of glutamate, which is an excitatory neurotransmitter that can lead to overstimulation of neurons in the brain. This can have a neuroprotective effect and may be useful in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is that it is a small molecule compound that can be easily synthesized in the lab. This makes it a useful tool for studying the function of mGluR7 and its potential therapeutic applications. However, one of the limitations of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide is that it has a relatively short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for research on N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide. One direction is to investigate its potential therapeutic applications for neurological disorders such as anxiety, depression, and schizophrenia. Another direction is to study its neuroprotective effects and its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Additionally, further research is needed to optimize the synthesis method and develop more stable analogs of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide with improved pharmacokinetic properties.
Propiedades
IUPAC Name |
N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-3-14(20)18-12-7-6-11(9-10(12)2)16-19-15-13(21-16)5-4-8-17-15/h4-9H,3H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAKFGNLHFDRHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-(2-methoxyphenyl)-5-oxo-N-[4-(1-piperidinylsulfonyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B4235533.png)

![3-ethoxy-4-[(4-methylbenzyl)oxy]benzamide](/img/structure/B4235544.png)
![2-{[4-(acetylamino)benzoyl]amino}-N-benzylbenzamide](/img/structure/B4235552.png)
![2-chloro-N-isopropyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4235561.png)
![N-ethyl-N-[(2-oxo-1,2-dihydro-3-quinolinyl)methyl]-3-phenylpropanamide](/img/structure/B4235564.png)
![N-[3-(allyloxy)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4235581.png)

![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[2-(4-morpholinyl)ethyl]benzamide](/img/structure/B4235593.png)
![N-(2-{[2-(3-methylphenoxy)acetyl]amino}ethyl)isonicotinamide](/img/structure/B4235600.png)
